molecular formula C19H22ClN3OS B3684207 4-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide

4-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide

Cat. No.: B3684207
M. Wt: 375.9 g/mol
InChI Key: HPSTYDWERXTMGI-UHFFFAOYSA-N
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Description

4-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide typically involves the reaction of 5-chloro-2-methylphenylamine with 4-methoxyphenylpiperazine in the presence of a carbothioamide-forming reagent. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory, but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(5-chloro-2-methylphenyl)piperazine-1-carbothioamide: Lacks the methoxy group on the phenyl ring.

    N-(4-methoxyphenyl)piperazine-1-carbothioamide: Lacks the chloro and methyl groups on the phenyl ring.

    4-(5-chloro-2-methylphenyl)-N-phenylpiperazine-1-carbothioamide: Lacks the methoxy group on the phenyl ring.

Uniqueness

The presence of both the chloro and methoxy groups in 4-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide may confer unique chemical and biological properties, such as increased potency or selectivity for certain targets.

Properties

IUPAC Name

4-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3OS/c1-14-3-4-15(20)13-18(14)22-9-11-23(12-10-22)19(25)21-16-5-7-17(24-2)8-6-16/h3-8,13H,9-12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSTYDWERXTMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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